

Application Notes and Protocols for DC360: A Fluorescent Retinoid Analog

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Compound of Interest

Compound Name: DC360

Cat. No.: B1192582

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Introduction

DC360 is a synthetic, fluorescent analog of all-trans retinoic acid (ATRA) designed as a powerful tool for the investigation of retinoid signaling pathways.^[1] Its intrinsic fluorescence allows for direct visualization and quantification in various experimental settings, offering a significant advantage over non-fluorescent retinoids. **DC360** exhibits strong binding to Cellular Retinoic Acid Binding Protein II (CRABP II), a key protein in the intracellular transport and delivery of retinoic acid to nuclear receptors.^[1] These characteristics make **DC360** an invaluable probe for studying retinoid uptake, trafficking, and mechanism of action in real-time.

Quantitative Data Summary

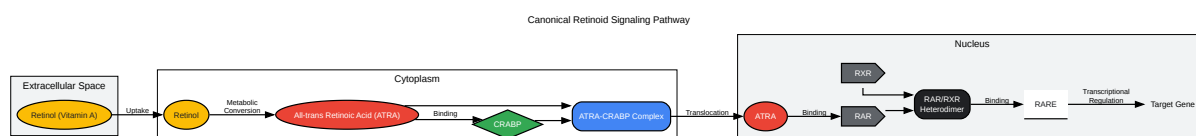
The following table summarizes the key quantitative data for **DC360** based on available literature. This information is crucial for experimental design and data interpretation.

Parameter	Value	Reference
Binding Affinity (Kd) to CRABP II	34.0 ± 2.5 nM	[1]
Recommended Stock Solution Concentration	1-10 mM in DMSO	General practice for similar compounds
Recommended Working Concentration Range (In Vitro)	10 nM - 1 µM	Based on protocols for ATRA and other retinoid analogs[2][3][4]

Retinoid Signaling Pathway

The canonical retinoid signaling pathway is initiated by the cellular uptake of retinol (Vitamin A) and its conversion to all-trans retinoic acid (ATRA). ATRA is then chaperoned by cellular retinoic acid binding proteins (CRABPs) to the nucleus. Inside the nucleus, ATRA binds to the Retinoic Acid Receptor (RAR), which forms a heterodimer with the Retinoid X Receptor (RXR). This ligand-activated RAR/RXR heterodimer then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

DC360, as an ATRA analog, is expected to follow a similar mechanism of action.



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Caption: Overview of the canonical retinoid signaling pathway.

Experimental Protocols

Preparation of DC360 Stock and Working Solutions

This protocol describes the preparation of stock and working solutions of **DC360** for use in cell culture and biochemical assays.

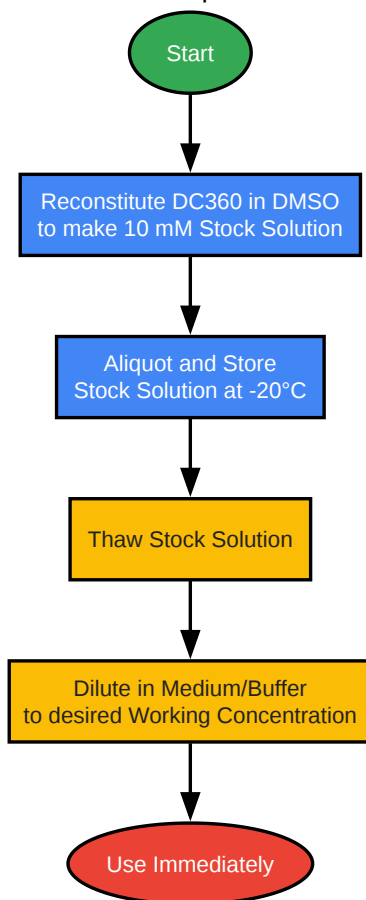
Materials:

- **DC360** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, nuclease-free microcentrifuge tubes
- Appropriate cell culture medium or assay buffer

Protocol:

- **Stock Solution Preparation (10 mM):** a. Allow the **DC360** vial to equilibrate to room temperature before opening. b. Reconstitute the **DC360** powder in DMSO to a final concentration of 10 mM. For example, for 1 mg of **DC360** (Molecular Weight: 345.44 g/mol), add 28.9 μ L of DMSO. c. Vortex briefly to ensure complete dissolution. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the stock solution at -20°C, protected from light.
- **Working Solution Preparation:** a. Thaw an aliquot of the 10 mM **DC360** stock solution at room temperature. b. Dilute the stock solution in pre-warmed cell culture medium or assay buffer to the desired final working concentration (e.g., 10 nM to 1 μ M). c. Mix thoroughly by gentle pipetting or vortexing. d. Use the freshly prepared working solution immediately. Do not store diluted solutions.

DC360 Solution Preparation Workflow



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Caption: Workflow for preparing **DC360** stock and working solutions.

In Vitro CRABP II Competitive Binding Assay

This protocol allows for the determination of the binding affinity of unlabeled compounds to CRABP II by measuring their ability to displace **DC360**.^{[5][6][7]}

Materials:

- Recombinant human CRABP II protein
- **DC360**
- Test compound (unlabeled)

- Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- 96-well black, flat-bottom plates
- Fluorescence plate reader

Protocol:

- Prepare Solutions: a. Prepare a 2X working solution of CRABPII in assay buffer (e.g., 20 nM). b. Prepare a 2X working solution of **DC360** in assay buffer (e.g., 20 nM). c. Prepare a serial dilution of the test compound in assay buffer at 2X the final desired concentrations.
- Assay Setup: a. To appropriate wells of the 96-well plate, add 50 μ L of the 2X CRABPII solution. b. Add 50 μ L of the 2X **DC360** solution to all wells containing CRABPII. c. Add 50 μ L of the 2X test compound serial dilutions to the wells. For control wells, add 50 μ L of assay buffer. d. The final volume in each well should be 150 μ L.
- Incubation and Measurement: a. Incubate the plate at room temperature for 30-60 minutes, protected from light. b. Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for **DC360** (e.g., Ex/Em = 355/460 nm).[8]
- Data Analysis: a. Subtract the background fluorescence (wells without **DC360**). b. Plot the fluorescence intensity against the log of the test compound concentration. c. Determine the IC50 value from the resulting dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.

Cellular Uptake and Localization using Confocal Microscopy

This protocol describes the use of **DC360** to visualize its uptake and subcellular localization in live cells.

Materials:

- Cells of interest (e.g., MCF-7, HeLa)
- Glass-bottom culture dishes or chamber slides

- Complete cell culture medium
- **DC360** working solution (e.g., 100 nM in complete medium)
- Hoechst 33342 or DAPI for nuclear counterstaining (optional)
- Confocal microscope with appropriate laser lines and filters for **DC360** and the nuclear stain.

Protocol:

- Cell Seeding: a. Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment. b. Allow cells to adhere and grow for 24-48 hours.
- Cell Staining: a. Remove the culture medium and wash the cells once with pre-warmed PBS. b. Add the **DC360** working solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator. c. (Optional) For nuclear counterstaining, add Hoechst 33342 or DAPI to the medium for the last 10-15 minutes of the incubation. d. Wash the cells twice with pre-warmed PBS to remove unbound **DC360**. e. Add fresh, pre-warmed complete medium or imaging buffer to the cells.
- Confocal Imaging: a. Immediately image the cells using a confocal microscope. b. Use appropriate laser lines and emission filters for **DC360** (e.g., excitation with a 405 nm laser and emission collection at 450-550 nm). c. Acquire images of different focal planes to determine the subcellular localization of **DC360**.

RAR β Transcriptional Activation Reporter Assay

This protocol describes a cell-based reporter assay to measure the ability of **DC360** to activate the Retinoic Acid Receptor Beta (RAR β).[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- HEK293T cells (or other suitable cell line)
- RAR β reporter plasmid (containing a RARE-driven luciferase or other reporter gene)
- Control plasmid (e.g., Renilla luciferase for normalization)

- Transfection reagent
- Cell culture medium and supplements
- **DC360** working solutions (serial dilution)
- Luciferase assay reagent
- Luminometer

Protocol:

- Cell Transfection: a. Co-transfect the cells with the RAR β reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. b. Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to recover for 24 hours.
- Compound Treatment: a. Prepare serial dilutions of **DC360** in cell culture medium. b. Remove the medium from the cells and replace it with the **DC360** dilutions. Include a vehicle control (e.g., DMSO). c. Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
- Luciferase Assay: a. Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
- Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. b. Plot the normalized luciferase activity against the log of the **DC360** concentration. c. Determine the EC₅₀ value from the resulting dose-response curve.

Disclaimer

DC360 is for research use only and is not intended for diagnostic or therapeutic purposes in humans or animals. The provided protocols are intended as a guide and may require optimization for specific experimental conditions and cell types. Always follow appropriate laboratory safety procedures when handling chemical reagents.

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